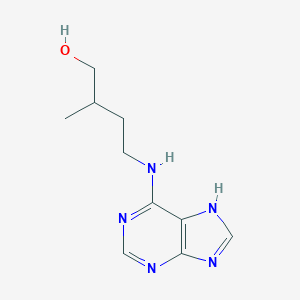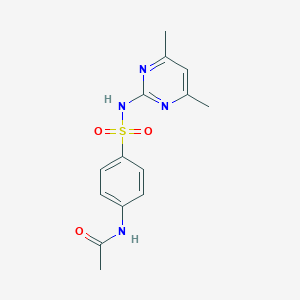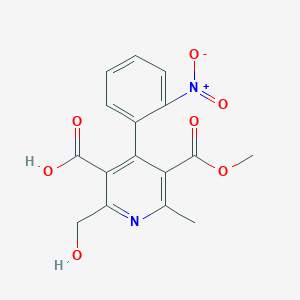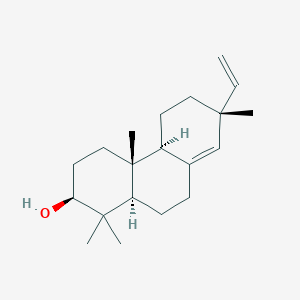![molecular formula C15H13F2NO4 B023523 (S)-Ethyl-9,10-Difluor-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]chinolin-6-carboxylat CAS No. 106939-34-8](/img/structure/B23523.png)
(S)-Ethyl-9,10-Difluor-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]chinolin-6-carboxylat
Übersicht
Beschreibung
(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate, also known as (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate, is a useful research compound. Its molecular formula is C15H13F2NO4 and its molecular weight is 309.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Verbesserung
Levofloxacin-Säureester wurde verwendet, um tief eutektische Systeme mit Fettsäuren wie Caprinsäure und Geraniumsäure zu erzeugen. Diese Systeme verbessern die pharmazeutischen Eigenschaften von Levofloxacin, wie z. B. seine Löslichkeit und antibakterielle Aktivität . Insbesondere die Kombination mit Geraniumsäure hat eine dreifache Verbesserung der Löslichkeit im Vergleich zu wässrigen Lösungen gezeigt .
Antibakterielle Aktivität
Die neuartigen Formulierungen von Levofloxacin-Säureester mit Fettsäuren haben synergistische Effekte gegen eine Reihe von gramnegativen Bakterien gezeigt, darunter sowohl Levofloxacin-sensitive als auch resistente Stämme . Dies deutet auf eine potenzielle Strategie zur Bekämpfung von Antibiotikaresistenzen hin.
Chelatbildungsprävention
Levofloxacin-Säureester wurde zu Ester-Prodrogen formuliert, um die Chelatbildung mit Metallionen wie Aluminium zu verhindern. Dies ist besonders wichtig, um die Abnahme der Bioverfügbarkeit zu verhindern, wenn Levofloxacin zusammen mit Antazida verabreicht wird .
Verbesserung der Bioverfügbarkeit
Ester-Prodrogen von Levofloxacin-Säureester, wie z. B. Cilexetil-Ester und Medoxomil-Ester, wurden synthetisiert, um die Lipophilie und folglich die Bioverfügbarkeit von Levofloxacin zu verbessern. Diese Prodrogen sind chemisch stabil und können Levofloxacin in biologischen Systemen freisetzen .
Chemische Stabilität
Die chemische Stabilität von Levofloxacin-Säureester-Prodrogen stand im Mittelpunkt der Forschung, um sicherzustellen, dass das aktive Arzneimittel mit der gewünschten Geschwindigkeit und am gewünschten Ort im Körper freigesetzt wird. Diese Stabilität ist entscheidend, um die Wirksamkeit des Arzneimittels zu erhalten .
Enzymatische Stabilität
Während die Ester-Prodrogen chemisch stabil sind, ist ihre enzymatische Stabilität ebenfalls ein entscheidender Faktor. Studien haben gezeigt, dass diese Prodrogen in biologischen Proben enzymatisch wieder in Levofloxacin umgewandelt werden können, was für ihre Funktion als Prodrogen unerlässlich ist .
Solubilisierung für antibakterielle Aktivität
Die Solubilisierung von Levofloxacin-Säureester in tief eutektischen Systemen hat sich gezeigt, dass sie seine antibakterielle Aktivität verbessert. Dieser Ansatz könnte zu effektiveren Behandlungen für bakterielle Infektionen führen .
Grüne pharmazeutische Anwendungen
Die Verwendung von Levofloxacin-Säureester in Verbindung mit Fettsäuren zur Bildung von tief eutektischen Systemen gilt als grüne und innovative pharmazeutische Strategie. Sie verbessert nicht nur die Eigenschaften des Arzneimittels, sondern steht auch im Einklang mit nachhaltigen Praktiken
Wirkmechanismus
Target of Action
Levofloxacin, the active form of Levofloxacin Acid Ester, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Levofloxacin exerts its antimicrobial activity by inhibiting the supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .
Biochemical Pathways
It is known that the inhibition of dna gyrase and topoisomerase iv disrupts the bacterial dna replication process, leading to bacterial cell death .
Pharmacokinetics
Levofloxacin exhibits excellent pharmacokinetic properties. It is described by a linear 2-compartment open model with first-order elimination . The bioavailability of oral Levofloxacin approaches 100% and is little affected by the administration with food . Levofloxacin is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg, and penetrates well into most body tissues and fluids . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Result of Action
The primary result of Levofloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective in treating a wide range of infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .
Action Environment
The action of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain fatty acids can enhance the pharmaceutical properties and the antibacterial activity of Levofloxacin . Furthermore, the polymorphism of Levofloxacin can affect its stability and solubility . Therefore, the environment in which Levofloxacin is administered can significantly influence its action, efficacy, and stability.
Eigenschaften
IUPAC Name |
ethyl (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSXJUSNOOBBOP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3F)F)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356837 | |
| Record name | Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106939-34-8 | |
| Record name | Ethyl (3S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106939-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-9,10-Difluoro-2,3-dihidro-3-metil-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxacine-6-carboxilic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106939348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)




